molecular formula C13H24N2O2Si B8030982 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole CAS No. 87630-39-5

3-Nitro-1-(triisopropylsilyl)-1H-pyrrole

Cat. No.: B8030982
CAS No.: 87630-39-5
M. Wt: 268.43 g/mol
InChI Key: BXNWETYTUVISTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-1-(triisopropylsilyl)-1H-pyrrole is a specialized organic compound featuring a nitro group attached to a pyrrole ring, which is further substituted with a triisopropylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole typically involves the nitration of a triisopropylsilyl-protected pyrrole. One common method includes the following steps:

    Protection of Pyrrole: The pyrrole ring is first protected by introducing a triisopropylsilyl group. This is usually achieved by reacting pyrrole with triisopropylsilyl chloride in the presence of a base such as triethylamine.

    Nitration: The protected pyrrole is then subjected to nitration using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration.

Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general approach would involve optimizing the above laboratory-scale reactions for higher yields and purity. This might include continuous flow nitration processes and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives. Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The triisopropylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the triisopropylsilyl group.

Major Products:

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives of the pyrrole ring.

    Substitution: Pyrrole derivatives with various substituents replacing the triisopropylsilyl group.

Scientific Research Applications

3-Nitro-1-(triisopropylsilyl)-1H-pyrrole has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique structural properties make it useful in the design of novel materials, including polymers and electronic materials.

    Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole exerts its effects depends on the specific application:

    In Organic Synthesis: The nitro group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring in various chemical reactions.

    In Biological Systems: If used in drug development, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA.

Comparison with Similar Compounds

    3-Nitro-1H-pyrrole: Lacks the triisopropylsilyl group, making it less sterically hindered and more reactive in certain chemical reactions.

    1-(Triisopropylsilyl)-1H-pyrrole: Lacks the nitro group, resulting in different electronic properties and reactivity.

Uniqueness: 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole is unique due to the combination of the electron-withdrawing nitro group and the bulky triisopropylsilyl group. This combination influences its reactivity and makes it a valuable intermediate in organic synthesis and materials science.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Properties

IUPAC Name

(3-nitropyrrol-1-yl)-tri(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2Si/c1-10(2)18(11(3)4,12(5)6)14-8-7-13(9-14)15(16)17/h7-12H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNWETYTUVISTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522005
Record name 3-Nitro-1-[tri(propan-2-yl)silyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87630-39-5
Record name 3-Nitro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87630-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1-[tri(propan-2-yl)silyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.